molecular formula C20H25ClN4O2 B10939409 1-[(2-chloro-5-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide

1-[(2-chloro-5-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10939409
M. Wt: 388.9 g/mol
InChI Key: RMHLEOJHTDHADZ-UHFFFAOYSA-N
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Description

1-[(2-chloro-5-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[321]oct-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a carboxamide group, and a bicyclic azabicyclo[321]octane structure

Preparation Methods

The synthesis of 1-[(2-chloro-5-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide involves several key steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is typically introduced via the reaction of the pyrazole derivative with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction between the pyrazole derivative and 2-chloro-5-methylphenol.

    Formation of the Azabicyclo[3.2.1]octane Structure: The azabicyclo[3.2.1]octane structure is synthesized through a series of cyclization reactions starting from an appropriate precursor, such as tropinone.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-[(2-chloro-5-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrazole moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-chloro-5-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[(2-chloro-5-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-[(2-chloro-5-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    Tropane Alkaloids: Compounds like atropine and scopolamine share the azabicyclo[3.2.1]octane structure and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are used in various therapeutic applications.

    Phenoxy Derivatives: Compounds like fenoxaprop and clofibrate contain the phenoxy group and are used as herbicides and lipid-lowering agents, respectively.

The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25ClN4O2

Molecular Weight

388.9 g/mol

IUPAC Name

1-[(2-chloro-5-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H25ClN4O2/c1-13-3-6-17(21)19(9-13)27-12-25-8-7-18(23-25)20(26)22-14-10-15-4-5-16(11-14)24(15)2/h3,6-9,14-16H,4-5,10-12H2,1-2H3,(H,22,26)

InChI Key

RMHLEOJHTDHADZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)NC3CC4CCC(C3)N4C

Origin of Product

United States

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